molecular formula C10H10N2OS2 B5594552 5-(4-methoxybenzyl)-1,3,4-thiadiazole-2-thiol

5-(4-methoxybenzyl)-1,3,4-thiadiazole-2-thiol

Cat. No.: B5594552
M. Wt: 238.3 g/mol
InChI Key: DWPUWGPGTLFHST-UHFFFAOYSA-N
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Description

5-(4-Methoxybenzyl)-1,3,4-thiadiazole-2-thiol: is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-methoxybenzyl)-1,3,4-thiadiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzyl hydrazine with carbon disulfide in the presence of a base, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiol group in 5-(4-methoxybenzyl)-1,3,4-thiadiazole-2-thiol can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.

    Substitution: The methoxybenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild to moderate conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using catalysts like iron(III) chloride or aluminum chloride.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding thiols or reduced derivatives.

    Substitution: Functionalized derivatives with various substituents on the benzyl ring.

Scientific Research Applications

Chemistry: 5-(4-Methoxybenzyl)-1,3,4-thiadiazole-2-thiol is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as an antimicrobial and antifungal agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It is investigated for its role in treating various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(4-methoxybenzyl)-1,3,4-thiadiazole-2-thiol involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of their activity. Additionally, the methoxybenzyl group can enhance the compound’s binding affinity to specific targets, contributing to its biological effects.

Comparison with Similar Compounds

  • 5-(4-Methylbenzyl)-1,3,4-thiadiazole-2-thiol
  • 5-(4-Chlorobenzyl)-1,3,4-thiadiazole-2-thiol
  • 5-(4-Nitrobenzyl)-1,3,4-thiadiazole-2-thiol

Comparison: Compared to its analogs, 5-(4-methoxybenzyl)-1,3,4-thiadiazole-2-thiol exhibits unique properties due to the presence of the methoxy group. This group can influence the compound’s solubility, reactivity, and biological activity. For instance, the methoxy group can enhance the compound’s ability to penetrate cell membranes, making it more effective in biological applications.

Properties

IUPAC Name

5-[(4-methoxyphenyl)methyl]-3H-1,3,4-thiadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS2/c1-13-8-4-2-7(3-5-8)6-9-11-12-10(14)15-9/h2-5H,6H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPUWGPGTLFHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NNC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-methoxybenzyl)-1,3,4-thiadiazole-2-thiol
Reactant of Route 2
5-(4-methoxybenzyl)-1,3,4-thiadiazole-2-thiol
Reactant of Route 3
5-(4-methoxybenzyl)-1,3,4-thiadiazole-2-thiol
Reactant of Route 4
5-(4-methoxybenzyl)-1,3,4-thiadiazole-2-thiol
Reactant of Route 5
5-(4-methoxybenzyl)-1,3,4-thiadiazole-2-thiol
Reactant of Route 6
5-(4-methoxybenzyl)-1,3,4-thiadiazole-2-thiol

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